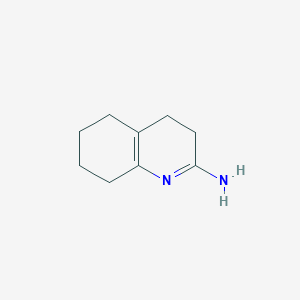![molecular formula C9H14O2 B070437 3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 193077-50-8](/img/structure/B70437.png)
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, commonly known as MDSD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDSD is a bicyclic organic compound that contains a spiro ring system, which makes it an interesting molecule for research.
Mécanisme D'action
The mechanism of action of MDSD is not fully understood, but it is believed to interact with biological targets through its spiro ring system. MDSD has been shown to have a high binding affinity for certain proteins, which could make it a potential drug candidate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDSD are still being studied. However, it has been shown to have low toxicity and good biocompatibility, which makes it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MDSD in lab experiments include its high purity, low toxicity, and good biocompatibility. However, the limitations of using MDSD include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on MDSD. One potential direction is the development of new drugs based on MDSD's unique spiro ring system. Another direction is the synthesis of novel materials using MDSD as a building block. Additionally, the use of MDSD in nanotechnology could lead to the development of new imaging and drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of MDSD.
Méthodes De Synthèse
MDSD can be synthesized through a multistep process involving the reaction of a cyclohexanone derivative with a diol followed by a spirocyclization reaction. The synthesis of MDSD has been optimized to produce high yields and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
MDSD has shown potential in various scientific fields, including drug discovery, materials science, and nanotechnology. In drug discovery, MDSD has been identified as a potential lead compound for the development of new drugs due to its unique spiro ring system, which can interact with biological targets in a specific manner. In materials science, MDSD has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, MDSD has been used as a precursor for the synthesis of nanoparticles with potential applications in drug delivery and imaging.
Propriétés
Numéro CAS |
193077-50-8 |
|---|---|
Nom du produit |
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-7-10-9(11-8)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3 |
Clé InChI |
WOVWUMQWZNSZAQ-UHFFFAOYSA-N |
SMILES |
CC1COC2(O1)CCCC=C2 |
SMILES canonique |
CC1COC2(O1)CCCC=C2 |
Synonymes |
1,4-Dioxaspiro[4.5]dec-6-ene, 2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)



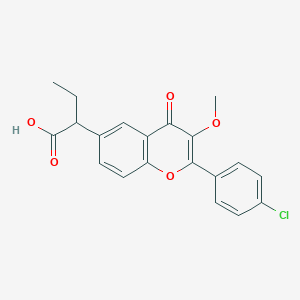
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
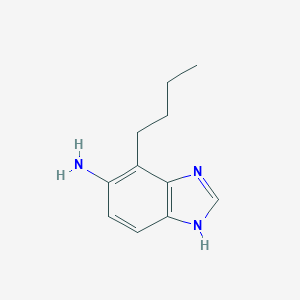
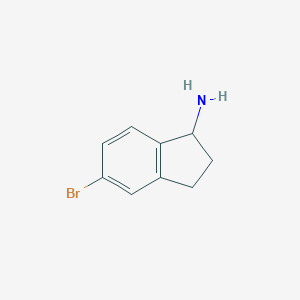
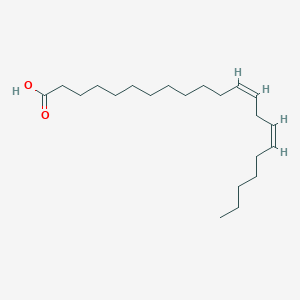
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
